Bienvenue dans la boutique en ligne BenchChem!

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

GPCR pharmacology Apelin receptor Structure-activity relationship

This compound is the minimal pharmacophoric unit of the kojic acid-derived APJ antagonist series, essentially inactive at the APJ receptor (IC50 >79 µM) and AT1 receptor. It is the gold-standard negative control for APJ functional assays, ensuring observed antagonism in test analogs derives from introduced substituents. Its unsubstituted benzoate ester serves as a modifiable handle for hydrolysis and diversification in parallel library synthesis. Supplied at ≥95% purity, it is the rational choice for SAR-driven GPCR lead optimization.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 877635-24-0
Cat. No. B2809514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
CAS877635-24-0
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H16N2O4S/c1-12-8-13(2)21-19(20-12)26-11-15-9-16(22)17(10-24-15)25-18(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
InChIKeyHFAGPEPGSQYARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate (CAS 877635-24-0): Core Structure and Procurement Context


6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate (CAS 877635-24-0) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyran-3-yl benzoate class, characterized by a 4,6-dimethylpyrimidine moiety linked via a thioether bridge . This compound shares a core scaffold with the well-characterized apelin (APJ) receptor antagonist ML221, where the benzoate ester serves as a critical substituent site for modulating pharmacological activity [1]. It is commercially marketed as a research-grade building block, typically at ≥95% purity, and is utilized as a synthetic intermediate for the generation of focused compound libraries targeting GPCR-mediated pathways .

Why In-Class 4-Oxo-4H-Pyran-3-yl Benzoate Analogs Cannot Be Interchanged with CAS 877635-24-0


The 4-oxo-4H-pyran-3-yl benzoate scaffold exhibits extreme sensitivity to the nature of the benzoate substituent in terms of APJ receptor functional antagonism. An unsubstituted benzoate ester such as the target compound is essentially inactive (IC50 >79 µM), whereas a single para-nitro substitution (ML221) confers nanomolar potency (IC50 0.70–1.75 µM) with >37-fold selectivity over the AT1 receptor [1]. Consequently, this compound cannot substitute for potent APJ antagonists in pharmacological studies, but its inertness at the APJ receptor makes it a valuable negative control or a versatile synthetic intermediate for parallel library synthesis where the benzoate group is a modifiable handle [1].

Quantitative Differentiation Evidence for 6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate


APJ Functional Antagonism: Unsubstituted Benzoate vs. 4-Nitrobenzoate (ML221)

In a side-by-side structure-activity relationship (SAR) study of the kojic acid scaffold, the unsubstituted benzoate analog (structurally equivalent to the target compound) exhibited no meaningful APJ antagonism, with an IC50 >79 µM in a cell-based functional assay. In contrast, the 4-nitrobenzoate derivative ML221 demonstrated potent inhibition with an IC50 of 1.75 ± 0.19 µM (β-arrestin recruitment) [1] and 0.70 µM (cAMP assay) , representing a >45-fold improvement in potency conferred solely by the para-nitro substitution on the benzoate ring [1].

GPCR pharmacology Apelin receptor Structure-activity relationship

Receptor Selectivity Profile: Unsubstituted Benzoate vs. ML221

The same SAR study reported that ML221 displays >37-fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor, with an AT1 IC50 >79 µM [1]. The unsubstituted benzoate analog (target compound) also showed AT1 IC50 >79 µM, but due to its concomitant lack of APJ activity, no meaningful selectivity window could be established (Selectivity Index not determined) [1]. This absence of a selectivity profile contrasts sharply with ML221, for which a Selectivity Index >45 was calculated [1].

Off-target profiling GPCR selectivity AT1 receptor

Commercial Purity and Availability as a Synthetic Building Block

The target compound is commercially available with a specified purity of ≥95% from multiple catalog suppliers, making it suitable for use as a synthetic intermediate in multi-step organic syntheses . In comparison, the structurally related APJ antagonist ML221 (4-nitrobenzoate analog) is supplied at a higher purity of ≥98% (HPLC) and is priced as a bioactive probe rather than a building block . The lower purity threshold and classification as a building block rather than a pharmacological probe reflect the target compound's intended application in synthetic chemistry rather than direct bioassay .

Chemical procurement Building block Purity specification

SAR-Defined Structural Determinant: Unsubstituted Benzoate as an Inactive Pharmacophoric Anchor

The comprehensive SAR exploration of the kojic acid scaffold explicitly concluded that 'unsubstituted benzoates (entry 1) as well as a broad range of other para-substituted benzoates were all inactive or weakly active' as APJ antagonists, and that 'an electron-withdrawing group on the benzoate was necessary for APJ activity' [1]. The target compound, bearing precisely this unsubstituted benzoate motif, thus represents the pharmacophoric baseline against which active analogs are benchmarked. This SAR rule has been validated across three pyrimidine sub-series (unsubstituted, monomethyl, and dimethyl pyrimidines), with the authors noting that 'similar trends were seen with monomethyl substituted pyrimidines as well as 4,6-dimethylpyrimidines' [1].

Medicinal chemistry Pharmacophore model Negative control

Optimal Application Scenarios for 6-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate Based on Evidence


Negative Control for APJ/GPCR Functional Antagonism Screening

Given its established inactivity at the APJ receptor (IC50 >79 µM) [1], this compound serves as an ideal negative control in any APJ functional assay. It shares the identical core scaffold with active antagonists such as ML221, thereby controlling for non-specific effects of the scaffold while ensuring that any observed antagonism in test compounds derives specifically from the introduced substituent [1]. This application is directly supported by the SAR data showing that the unsubstituted benzoate is inactive while substituted analogs are potent [1].

Synthetic Intermediate for Parallel Library Synthesis

The benzoate ester linkage provides a tractable handle for hydrolysis to the free hydroxyl/acid intermediate, enabling subsequent diversification via esterification or amidation. The compound is supplied at ≥95% purity as a research building block, and its molecular weight (368.41 g/mol) is lower than many substituted analogs, facilitating purification and characterization of downstream products . The well-documented SAR surrounding the benzoate position [1] provides a rational basis for designing focused libraries targeting the APJ receptor or other GPCRs.

Dual-Receptor (APJ/AT1) Profiling Reference Compound

Because this compound is inactive at both the APJ and AT1 receptors (IC50 >79 µM at each) [1], it can serve as a dual-negative reference in counter-screening panels designed to identify selective APJ antagonists with minimal AT1 cross-reactivity. Its use as a reference ensures that observed selectivity in novel analogs is genuine and not an artifact of assay conditions [1].

Physicochemical Baseline for ADMET Optimization Studies

The unsubstituted benzoate represents the minimal pharmacophoric unit of the kojic acid-derived APJ antagonist series. Its lower molecular weight (368.41 vs. 385.35 for ML221) and the absence of polar electron-withdrawing groups make it a useful baseline comparator for assessing how substituent modifications impact solubility, permeability, and metabolic stability in early-stage ADMET profiling [1].

Quote Request

Request a Quote for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.